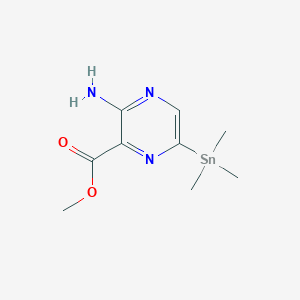

Methyl 3-amino-6-(trimethylstannyl)pyrazine-2-carboxylate

Description

Methyl 3-amino-6-(trimethylstannyl)pyrazine-2-carboxylate is a pyrazine derivative functionalized with a trimethylstannyl group at the 6-position and a methyl ester at the 2-position. Pyrazine scaffolds are widely utilized in medicinal chemistry due to their structural rigidity and ability to engage in hydrogen bonding and π-π interactions. The trimethylstannyl substituent confers unique reactivity, enabling participation in Stille cross-coupling reactions for further derivatization .

Properties

IUPAC Name |

methyl 3-amino-6-trimethylstannylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N3O2.3CH3.Sn/c1-11-6(10)4-5(7)9-3-2-8-4;;;;/h3H,1H3,(H2,7,9);3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVDJOYFCNXBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1N)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-amino-6-(trimethylstannyl)pyrazine-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazine ring substituted with an amino group and a trimethylstannyl moiety. The structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme pathways and receptor interactions. The trimethylstannyl group enhances lipophilicity, facilitating membrane penetration and target engagement.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting protein kinases, which are crucial for cell signaling pathways involved in cancer progression.

- Receptor Modulation : It interacts with various receptors, influencing cellular responses that can lead to apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anti-cancer properties. Case studies highlight its efficacy against several cancer types, including melanoma and lymphoma.

Case Studies:

- Anti-Cancer Activity : In vitro studies demonstrated that the compound effectively reduced cell proliferation in melanoma cell lines. A dose-dependent response was observed, indicating its potential as a therapeutic agent.

- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Scientific Research Applications

Pharmaceutical Applications

Anti-Cancer Activity

Research indicates that methyl 3-amino-6-(trimethylstannyl)pyrazine-2-carboxylate exhibits potent anti-cancer properties. It functions primarily as a selective inhibitor of the phosphatidylinositol-3-kinase (PI3K) family of enzymes, which are crucial in tumorigenesis. Specifically, it has shown effectiveness against Class Ia PI3K isoforms, which are implicated in various hematological malignancies including Chronic Lymphocytic Leukemia (CLL) and Acute Lymphoblastic Leukemia (ALL) . This selectivity allows for targeted therapy with potentially reduced side effects compared to broader-spectrum treatments.

Mechanism of Action

The compound's mechanism involves inhibiting tumor cell invasion and metastasis by blocking specific signaling pathways associated with cancer progression. This action is particularly relevant in the context of inflammatory responses that contribute to tumorigenesis .

Synthesis and Derivatives

Synthetic Pathways

this compound can be synthesized through various chemical reactions involving pyrazine derivatives. Its synthesis often includes reactions with isocyanates and aroyl chlorides, leading to the formation of pteridin derivatives .

Derivatives and Related Compounds

The compound's structure allows for the derivation of various analogs that may enhance its therapeutic properties. For example, derivatives have been synthesized that target different biological pathways or improve pharmacokinetic profiles .

Case Study 1: Inhibition of Tumor Growth

In a study examining the effects of this compound on CLL cells, researchers observed a significant reduction in cell viability at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for developing targeted therapies against resistant forms of leukemia .

Case Study 2: Selective Targeting of PI3K Isoforms

Another investigation focused on the compound's selectivity for Class Ia PI3K isoforms. In vitro assays demonstrated that this compound effectively inhibited these isoforms without significantly affecting other kinases, suggesting a favorable safety profile for clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ primarily in the substituent at the pyrazine 6-position, which significantly impacts physicochemical properties, reactivity, and biological activity.

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Melting points vary widely: 96–98°C for 30a vs. 168–170°C for chloropyrimidinyl derivative 8, reflecting differences in crystallinity and intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.